1-[(2-fluorophenyl)methyl]-N-(3-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide 1-[(2-fluorophenyl)methyl]-N-(3-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 941973-55-3
VCID: VC4386694
InChI: InChI=1S/C19H14FN3O4/c20-17-7-2-1-4-13(17)11-22-12-14(8-9-18(22)24)19(25)21-15-5-3-6-16(10-15)23(26)27/h1-10,12H,11H2,(H,21,25)
SMILES: C1=CC=C(C(=C1)CN2C=C(C=CC2=O)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-])F
Molecular Formula: C19H14FN3O4
Molecular Weight: 367.336

1-[(2-fluorophenyl)methyl]-N-(3-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

CAS No.: 941973-55-3

Cat. No.: VC4386694

Molecular Formula: C19H14FN3O4

Molecular Weight: 367.336

* For research use only. Not for human or veterinary use.

1-[(2-fluorophenyl)methyl]-N-(3-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide - 941973-55-3

Specification

CAS No. 941973-55-3
Molecular Formula C19H14FN3O4
Molecular Weight 367.336
IUPAC Name 1-[(2-fluorophenyl)methyl]-N-(3-nitrophenyl)-6-oxopyridine-3-carboxamide
Standard InChI InChI=1S/C19H14FN3O4/c20-17-7-2-1-4-13(17)11-22-12-14(8-9-18(22)24)19(25)21-15-5-3-6-16(10-15)23(26)27/h1-10,12H,11H2,(H,21,25)
Standard InChI Key DAZQVDQOPDEHIX-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)CN2C=C(C=CC2=O)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-])F

Introduction

1-[(2-fluorophenyl)methyl]-N-(3-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a complex organic compound belonging to the class of dihydropyridine derivatives. These compounds are characterized by their bicyclic structure, which includes a pyridine ring fused to a cyclohexene-like system. The specific structure of this compound features both fluorine and nitro substituents, which can significantly influence its chemical behavior and biological activity.

Synthesis of 1-[(2-fluorophenyl)methyl]-N-(3-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

The synthesis of this compound typically involves multi-step organic reactions. The starting materials often include fluorinated aromatic compounds and pyridine derivatives. Key steps in the synthesis may involve:

  • Nitration: Introduction of the nitro group using nitric acid and sulfuric acid.

  • Fluorination: Introduction of the fluorine atom using fluorinating agents like N-fluorobenzenesulfonimide.

  • Amidation: Formation of the amide bond using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Biological Activity

The biological activity of 1-[(2-fluorophenyl)methyl]-N-(3-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide likely involves interactions with specific enzymes or receptors. The fluorine and nitro groups enhance binding affinity and specificity, which can modulate various biochemical pathways. This compound may act as an inhibitor or activator of certain enzymes, influencing cellular processes.

Applications and Research

This compound represents a valuable tool in research and development across various scientific fields due to its unique structural features and potential biological activities. It falls into the category of pharmaceutical intermediates, suggesting potential applications in medicinal chemistry.

Future Directions

Future research should focus on detailed spectroscopic analysis, in-depth biological evaluation, and exploring its potential as a pharmaceutical intermediate. Additionally, investigating its interactions with biological targets could provide insights into its therapeutic potential.

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